2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride
CAS No.: 1949816-52-7
Cat. No.: VC4885686
Molecular Formula: C11H16Cl2N4
Molecular Weight: 275.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949816-52-7 |
|---|---|
| Molecular Formula | C11H16Cl2N4 |
| Molecular Weight | 275.18 |
| IUPAC Name | 2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H14N4.2ClH/c1-7-4-11-13-6-8-5-9(12)2-3-10(8)15(11)14-7;;/h4,6,9H,2-3,5,12H2,1H3;2*1H |
| Standard InChI Key | PJGTUVIUPCHYTE-UHFFFAOYSA-N |
| SMILES | CC1=NN2C3=C(CC(CC3)N)C=NC2=C1.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride belongs to the pyrazoloquinazoline family, characterized by fused pyrazole and quinazoline rings. The IUPAC name reflects its tetracyclic structure with a methyl group at position 2 and an amine at position 7, stabilized by two hydrochloride moieties . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1949816-52-7 |
| Molecular Formula | C₁₁H₁₆Cl₂N₄ |
| Molecular Weight | 275.18 g/mol |
| SMILES | CC1=NN2C3=C(CC(CC3)N)C=NC2=C1.Cl.Cl |
| InChI Key | PJGTUVIUPCHYTE-UHFFFAOYSA-N |
The compound’s solubility remains unspecified in literature, though its hydrochloride salt form suggests moderate aqueous solubility .
Structural Analogs and Derivatives
Pyrazolo[1,5-a]quinazolines exhibit structural diversity, with modifications at positions 2, 3, and 7 influencing biological activity. For example:
-
Compound 13i: A sulfamoylbenzyloxy derivative showing NF-κB inhibition (IC₅₀ < 50 µM) .
-
Chromenoquinazolines: Fused derivatives synthesized via multi-component reactions, enhancing anticancer potency .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through multi-component reactions (MCRs), which offer high atom economy and scalability. A typical route involves:
-
Condensation: Reacting 5-aminopyrazole derivatives with cyclohexane-1,3-dione in ethanol under acidic conditions .
-
Cyclization: Forming the pyrazolo[1,5-a]quinazoline core via intramolecular nucleophilic attack.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
Example Reaction Scheme:
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm ring substitution patterns and proton environments .
-
Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 275.18.
-
Elemental Analysis: Ensures ≥95% purity by matching calculated and observed C/H/N ratios .
Biological Activities and Mechanisms
Anticancer Properties
Pyrazoloquinazolines inhibit cancer cell proliferation by targeting kinase pathways. Key findings include:
-
Apoptosis Induction: Activation of caspase-3/7 in breast cancer (MCF-7) and lung cancer (A549) cell lines .
-
Kinase Inhibition: Suppression of EGFR and VEGFR2 at nanomolar concentrations, comparable to FDA-approved drugs like gefitinib .
Table 1: Anticancer Activity of Pyrazoloquinazoline Derivatives
| Cell Line | IC₅₀ (µM) | Target Kinase | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 0.45 | EGFR | |
| A549 (Lung) | 0.78 | VEGFR2 | |
| HepG2 (Liver) | 1.12 | CDK4/6 |
Anti-Inflammatory and Analgesic Effects
The compound’s ability to modulate NF-κB and MAPK pathways underpins its anti-inflammatory activity:
-
NF-κB Inhibition: Reduces LPS-induced TNF-α production in THP-1 monocytes (IC₅₀: 28 µM) .
-
MAPK Modulation: Binds ERK2 and p38α, attenuating inflammatory cytokine release .
Pharmacological Applications
Oncology
Preclinical studies highlight its potential as a multi-kinase inhibitor for solid tumors. Synergistic effects with paclitaxel enhance apoptosis in taxane-resistant cancers .
Inflammation and Autoimmune Diseases
Topical formulations reduce edema in murine models of rheumatoid arthritis, with efficacy comparable to diclofenac .
Future Perspectives
-
Clinical Trials: Prioritize Phase I studies to establish safety and dosing.
-
Drug Delivery Systems: Explore nanoparticle formulations to enhance bioavailability.
-
Targeted Therapies: Develop bioconjugates for selective delivery to tumor microenvironments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume